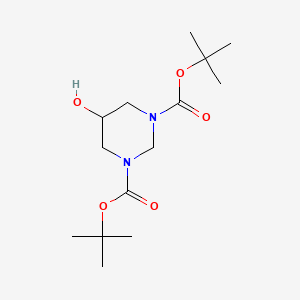

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate

Description

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dihydropyrimidine core with tert-butyl ester groups and a hydroxyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name |

ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMWHTXGFGFRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyrimidine Core

- The dihydropyrimidine ring is typically formed via condensation reactions involving urea or thiourea derivatives with β-dicarbonyl compounds or equivalent precursors.

- Hydroxylation at the 5-position can be achieved either by using hydroxylated precursors or via selective oxidation/hydroxylation post ring formation.

Protection of Carboxyl Groups

- The two carboxyl groups at positions 1 and 3 are protected as tert-butyl esters to increase stability and solubility.

- This is commonly performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) , which promotes esterification under mild conditions.

Catalytic Esterification Protocol

- A recent optimized method employs Yb(OTf)3 as a Lewis acid catalyst to mediate the reaction between the dihydropyrimidine carboxylic acid and di-tert-butyl dicarbonate.

- The reaction is typically conducted at room temperature to avoid premature deprotection, with reaction times carefully controlled.

- Solvent choice and temperature are critical; for example, reactions performed in dichloromethane or acetonitrile at ambient temperature yield high purity products.

- Raising the temperature above 50 °C can initiate deprotection, so temperature control is essential.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Yb(OTf)3 (ytterbium triflate) | 5-10 mol% |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | Stoichiometric or slight excess |

| Solvent | Dichloromethane (DCM), Acetonitrile | Anhydrous conditions preferred |

| Temperature | 20–25 °C | Avoid >50 °C to prevent deprotection |

| Reaction time | 1–3 hours | Monitored by TLC or NMR |

| Work-up | Aqueous quench, extraction, drying | Purification by column chromatography |

Analytical and Characterization Data

-

- Typical yields range from 70% to 90% depending on reaction scale and conditions.

- Purity is confirmed by HPLC and mass spectrometry.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Dihydropyrimidine ring formation | Urea/thiourea + β-dicarbonyl | Condensation, reflux or ambient | Formation of hydroxylated core |

| 2 | Protection of carboxyl groups | Di-tert-butyl dicarbonate + Yb(OTf)3 | Room temperature, 1-3 h | Di-tert-butyl esters formed |

| 3 | Work-up and purification | Aqueous quench, extraction | Standard organic work-up | Pure DI-tert-butyl 5-hydroxy derivative |

Research Findings and Notes

- The use of Yb(OTf)3 as a catalyst for esterification with di-tert-butyl dicarbonate is a mild and efficient method, minimizing side reactions and decomposition.

- The protection strategy improves compound stability and facilitates handling in pharmaceutical research and probe development.

- Temperature sensitivity is a critical parameter; exceeding 50 °C leads to partial deprotection and reduced yield.

- The synthetic accessibility score indicates moderate ease of synthesis (approx. 2.4 on a scale where lower is easier), reflecting the moderate complexity of the molecule.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.

Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dihydropyrimidine ring can produce a tetrahydropyrimidine derivative.

Scientific Research Applications

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- DI-Tert-butyl 5-hydroxy-2,4-dihydropyrimidine-1,3-dicarboxylate

- DI-Tert-butyl 5-hydroxy-6-methyl-2,4-dihydropyrimidine-1,3-dicarboxylate

- DI-Tert-butyl 5-hydroxy-2-thioxo-4,6-dihydropyrimidine-1,3-dicarboxylate

Uniqueness

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is unique due to its specific substitution pattern and the presence of the hydroxyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the hydroxyl group can participate in hydrogen bonding, which can affect the compound’s interaction with biological targets and its solubility in different solvents.

Biological Activity

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is a compound with potential biological activities that warrant investigation. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H26N2O5

- Molecular Weight : 302.37 g/mol

- CAS Number : 261507-84-0

- Structural Characteristics : The compound features a di-tert-butyl group and two carboxylate functionalities, which contribute to its unique properties and potential applications in pharmaceuticals and organic synthesis .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent . The compound's ability to modulate biological pathways suggests it could have therapeutic applications in treating conditions related to inflammation and pain .

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of dihydropyrimidines, including this compound. The findings suggested that compounds in this class could inhibit pro-inflammatory cytokines and reduce markers of inflammation in vitro .

Analgesic Properties

In animal models, preliminary assessments indicated that this compound may reduce pain responses through modulation of pain pathways. This suggests potential applications in pain management therapies .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds with similar structures, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Di-Tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate | C14H22N2O5 | 0.61 |

| Di-Tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C17H27NO4 | 0.61 |

| Tert-butyl azetidine-1-carboxylate | C9H15NO2 | 0.80 |

| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | C11H22ClN2O2 | 0.82 |

The uniqueness of this compound lies in its specific hydroxyl and dicarboxylic functionalities that contribute to its distinct biological activities compared to these similar compounds .

Safety and Handling

Due to the limited information on safety data for this compound, it is advisable to handle this compound with care and appropriate personal protective equipment until more comprehensive data becomes available .

Q & A

What are the established synthetic routes for DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate?

Answer:

The compound is synthesized via a Mannich-type reaction using 1,3-diaminopropan-2-ol, paraformaldehyde, and substituted phenols. The reaction is refluxed in methanol, with yields ranging from 29% to 91% depending on substituents and reaction time (Table 1 in ). Purification is achieved via column chromatography (CC), ensuring high purity. This method emphasizes the role of phenolic substituents in modulating reactivity and yield.

How is this compound characterized post-synthesis?

Answer:

Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to analyze axial/equatorial proton environments and intramolecular hydrogen bonding (Table 2 in ).

- IR spectroscopy : To confirm hydroxyl and carbonyl functional groups.

- Mass spectrometry (MS) : For molecular weight validation.

Notably, NMR reveals distinct chemical shifts (δ) for axial vs. equatorial protons due to stereoelectronic effects, such as δ differences of ~0.3 ppm in CDCl3 .

How do intramolecular hydrogen bonds influence the conformational stability of this compound?

Answer:

The hydroxyl group at position 5 forms an O-H⋯N hydrogen bond, "locking" the hexahydropyrimidine ring into a specific conformation. This is evidenced by:

- Axial OH protons showing a coupling constant (²J) of 12 Hz in CDCl3.

- Upfield shifts of axial CH₂ protons in 2a compared to equatorial protons, contrasting with related compounds like hexahydropyrimidin-5-ol (3), where the trend reverses .

These effects highlight the interplay between hydrogen bonding and ring strain in dictating conformational preferences.

How can researchers resolve contradictions in NMR data when comparing structurally similar analogs?

Answer:

Contradictions arise from differences in inductive and stereoelectronic effects. For example:

- In compound 2a , axial CH₂ protons are upfield due to anisotropic shielding from phenolic groups.

- In compound 3 , equatorial protons are upfield due to electron-withdrawing effects of the hydroxyl group.

Methodological resolution involves: - Comparing substituent electronic profiles (e.g., electron-donating vs. withdrawing groups).

- Analyzing solvent polarity effects on hydrogen bond strength .

What factors optimize reaction yields during synthesis?

Answer:

Key variables include:

- Reaction time : Extended reflux (e.g., 72 hours) improves yields for electron-deficient phenols.

- Substituent effects : Electron-donating groups (e.g., -OMe) on phenols enhance reactivity, while electron-withdrawing groups (e.g., -NO₂) reduce yields.

- Solvent choice : Methanol is optimal for balancing solubility and reaction kinetics .

Yields can be further improved by optimizing equivalents of paraformaldehyde (3 equiv) and phenol (2 equiv) .

Are there alternative catalytic systems for synthesizing related dihydropyrimidine derivatives?

Answer:

While the Mannich reaction is standard for this compound, other methods include:

- Acidic Al₂O₃-mediated synthesis : Used for tetrahydropyrimidines, enabling solvent-free conditions (e.g., diethyl 3-phenyl-1-(p-tolyl)-tetrahydropyrimidine-4,5-dicarboxylate) .

- POCl₃-mediated cyclization : Applied to pyrazolo[4,3-c]pyridine derivatives, though not directly reported for this compound .

These alternatives highlight opportunities for methodological innovation.

How does the tert-butyl group affect the compound’s physicochemical properties?

Answer:

While direct data on this compound is limited, tert-butyl groups generally:

- Enhance solubility in organic solvents due to hydrophobicity.

- Increase steric bulk , potentially stabilizing specific conformations.

- Act as protecting groups for carboxylic acids, as seen in Boc (tert-butoxycarbonyl) chemistry .

These properties make the compound amenable to further functionalization in drug discovery workflows.

What advanced computational methods can complement experimental NMR studies?

Answer:

- DFT calculations : To model hydrogen bond strengths and predict NMR chemical shifts.

- Molecular dynamics (MD) simulations : To study conformational flexibility in solvents like CDCl3.

- NMR spin-simulation software : To deconvolute overlapping signals (e.g., diastereotopic CH₂ protons) .

These tools aid in rationalizing experimental observations and designing derivatives with tailored conformational profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.